molecular formula C16H20N4O4S B6584210 4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide CAS No. 1251631-24-9

4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B6584210
CAS No.: 1251631-24-9
M. Wt: 364.4 g/mol
InChI Key: KPTLHNFCNXZGQX-UHFFFAOYSA-N
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Description

This compound is a thiazole-based dicarboxamide derivative characterized by a 4-amino group on the thiazole core, an N3-ethyl substitution, and an N5-(2,5-dimethoxyphenyl)methyl substituent. The 2,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy substituents, which may influence solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name

4-amino-5-N-[(2,5-dimethoxyphenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-4-18-15(21)13-12(17)14(25-20-13)16(22)19-8-9-7-10(23-2)5-6-11(9)24-3/h5-7H,4,8,17H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTLHNFCNXZGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction to attach the dimethoxyphenyl group to the thiazole ring.

    Final Coupling: The final step involves coupling the intermediate with ethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide

This analog (from Chemenu’s catalog) replaces the 2,5-dimethoxyphenyl group with a 2H-1,3-benzodioxol-5-ylmethyl moiety. Key differences include:

  • Electronic Profile : Benzodioxole’s electron-rich nature may alter π-π stacking interactions in biological targets compared to the dimethoxy-substituted phenyl group.
Property Target Compound (2,5-dimethoxyphenyl) Benzodioxole Analog
Molecular Formula C₁₇H₂₀N₄O₅S C₁₇H₁₈N₄O₅S
Key Substituent 2,5-Dimethoxyphenylmethyl Benzodioxolylmethyl
Predicted LogP (est.) ~2.8 (moderate lipophilicity) ~3.1 (higher lipophilicity)

Thiazole-Containing Carbamates (Pharmacopeial Forum)

Compounds such as thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate share the thiazole core but differ in functionalization:

  • Functional Groups : These analogs incorporate carbamate and ureido groups instead of dicarboxamide moieties, likely altering target selectivity (e.g., protease inhibition vs. kinase modulation) .
  • Stereochemistry : The presence of multiple stereocenters in these compounds suggests stricter conformational requirements for activity compared to the target compound’s simpler planar structure.

Phenethylamine Derivatives (e.g., 25H-NBOH)

This highlights the pharmacological significance of this substituent in serotonergic activity, though the thiazole dicarboxamide’s mechanism would diverge due to its heterocyclic core .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 2,5-dimethoxyphenyl group in the target compound may confer receptor-binding advantages observed in psychedelic phenethylamines (e.g., 25H-NBOH), but its integration into a thiazole scaffold likely redirects activity toward non-CNS targets .
  • Synthetic Accessibility : The ethyl and methyl groups on the thiazole dicarboxamide suggest easier synthesis and purification compared to the stereochemically complex carbamates in Pharmacopeial Forum compounds .

Biological Activity

4-amino-N5-[(2,5-dimethoxyphenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and various functional groups that may interact with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H20N4O4S
Molecular Weight364.42 g/mol
CAS Number1251631-24-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Amino Group : Achieved via nucleophilic substitution reactions.
  • Attachment of the Dimethoxyphenyl Group : Often performed using Friedel-Crafts alkylation.
  • Final Coupling : Coupling the intermediate with ethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Compounds containing thiazole rings have been studied for their ability to inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains by disrupting cellular processes.

A study conducted on related compounds demonstrated significant inhibition of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and repair .

Case Studies

  • Antitumor Activity : A derivative similar to this compound was tested in vitro against several cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : In another study, a compound structurally analogous to this thiazole derivative was evaluated against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that while certain derivatives exhibit beneficial biological activities, they may also present cytotoxic effects at higher concentrations. Further investigation into their pharmacokinetics and toxicology is essential.

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